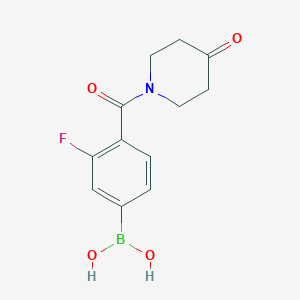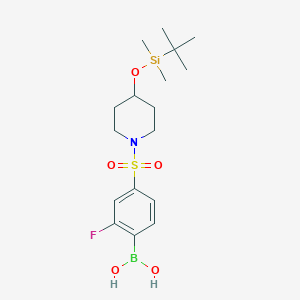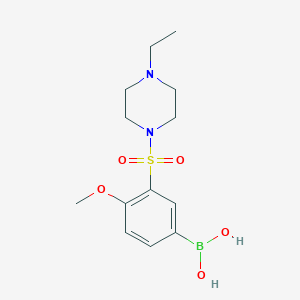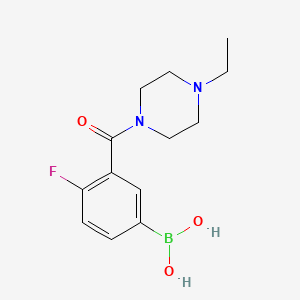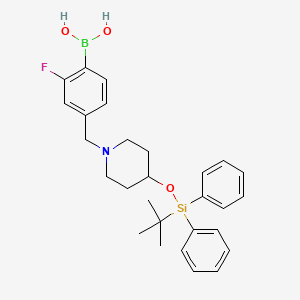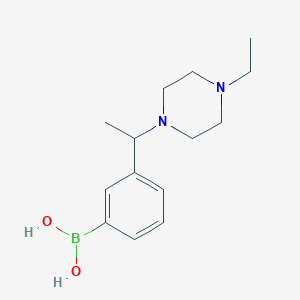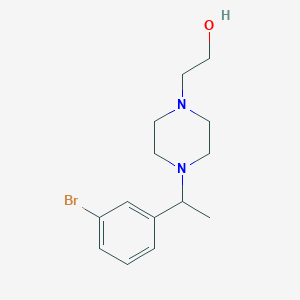
2-Brom-4-methoxy-5-(trifluormethyl)pyridin
Übersicht
Beschreibung
2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine is a chemical compound used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine, involves a stepwise liquid-phase/vapor–phase process. The intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) is produced by chlorinating 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions. Subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular formula of 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine is C7H6F3NO . The InChI Key is GSKMWMFOQQBVMI-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is also used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors .Wissenschaftliche Forschungsanwendungen
Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2-Brom-4-methoxy-5-(trifluormethyl)pyridin, die zur besseren Übersicht in verschiedene Abschnitte unterteilt ist:
Pharmazeutische Forschung
Diese Verbindung dient als Baustein bei der Synthese verschiedener pharmazeutischer Wirkstoffe. So wurde sie beispielsweise bei der Entwicklung eines αvβ3-Antagonisten verwendet, der in der Krebstherapie von Bedeutung ist, da er die Angiogenese hemmt, den Prozess der Neubildung von Blutgefäßen aus bereits bestehenden Gefäßen, der ein entscheidender Schritt beim Tumorwachstum ist.
Antivirenmittel
Es wurde bei der Synthese und biochemischen Bewertung von Inhibitoren der Hepatitis-C-Virus (HCV)-NS3-Protease verwendet. Dies ist besonders wichtig, da es zur Entwicklung von Behandlungen für Hepatitis C beiträgt, einer Krankheit, die Millionen Menschen weltweit betrifft.
Krebstherapie
Ein Schlüsselzwischenprodukt, das diese Verbindung enthält, wurde bei der atropselektiven Synthese von Divarasib (GDC-6036) verwendet, einem potenten kovalenten KRAS G12C-Inhibitor. KRAS-Mutationen sind in verschiedenen Krebsarten häufig, was diesen Bereich zu einem wichtigen Forschungsgebiet macht.
Agrarchemie
Im Bereich der Agrarchemie wurden Derivate dieser Verbindung bei der Synthese von Herbiziden wie Fluazifop eingesetzt. Diese Herbizide sind für die Unkrautbekämpfung im Pflanzenbau unerlässlich und tragen so zur Ernährungssicherheit bei.
Herbizide Eigenschaften
Die Derivate der Verbindung sind auch dafür bekannt, herbizide Eigenschaften zu behalten und gleichzeitig einen selektiven Schutz für Pflanzen wie Weizen zu bieten . Diese Selektivität ist entscheidend, um Schäden an Nutzpflanzen zu minimieren und gleichzeitig Unkraut zu bekämpfen.
Entwicklung synthetischer Methoden
Die Verbindung war an der Entwicklung synthetischer Methoden für Medikamente wie Pexidartinib beteiligt, das zur Behandlung des Riesenzelltumors der Sehnenscheiden (TGCT) eingesetzt wird. Der Syntheseprozess beinhaltet oft komplexe Reaktionen wie die Tandem-Tsuji-Trost-Reaktion und die Heck-Kupplung.
Wirkmechanismus
Target of Action
It is known that compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
It is known that a molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, can exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Action Environment
It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are known for their exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Zukünftige Richtungen
Trifluoromethylpyridines, including 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Eigenschaften
IUPAC Name |
2-bromo-4-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-5-2-6(8)12-3-4(5)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNAIICCZZKNRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253141 | |
| Record name | 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227579-45-4 | |
| Record name | 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227579-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




